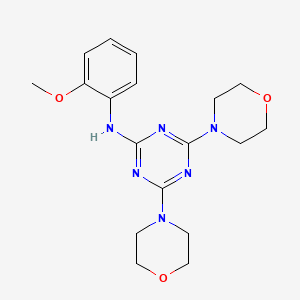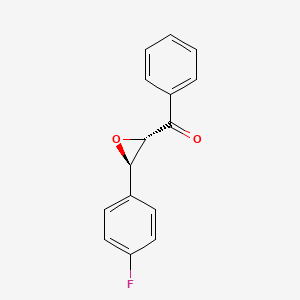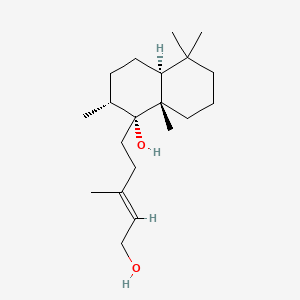
Peregrinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peregrinol is a labdane diterpenoid that is labdane which has been hydroxylated at position 5 of the decalin ring and in which the 3-methylpentyl substituent (also at position 5 of the decalin ring) has been dehydrogenated to introduce a trans double bond at the 3-4 position and hydroxylated at position 5. It has a role as a plant metabolite. It is a labdane diterpenoid, a tertiary alcohol, a carbobicyclic compound and a primary allylic alcohol. It derives from a hydride of a labdane.
Scientific Research Applications
1. Biological Activity in Plants
Peregrinol has been identified as a compound isolated from the plant Marrubium vulgare L.. This discovery led to the understanding that peregrinol may be a biogenetic precursor of marrubiin, a compound known for its therapeutic properties. This indicates peregrinol's potential role in the biosynthetic pathways of plants and its significance in natural product chemistry (Popa, Pasechnik, & Phan Thuc Anh, 1968).
2. Monte Carlo Dose Calculation in Radiotherapy
The PEREGRINE Monte Carlo dose calculation system, which includes a reference to peregrinol, is a three-dimensional system written specifically for radiotherapy. This system has been significant in improving the dosimetric accuracy of radiotherapy physics algorithms, suggesting peregrinol's association with advancements in radiotherapy technology (Hartmann Siantar et al., 2001).
3. Potential in Neuroscience
The Peregrine soliton, named using the term "peregrine", refers to a wave localized in both space and time, observed in nonlinear fibre optics. This observation provides insights into phenomena like freak waves and may have implications in understanding wave dynamics in neuroscience (Kibler et al., 2010).
4. Influence on Soil Microbiology
Research supported by Spain’s Ministry of Science indicates the significance of the peregrine in studying soil microbiological properties and its stratification ratios, which are essential for assessing soil quality under different agricultural management systems (Peregrina, Pérez-Álvarez, & García-Escudero, 2014).
properties
Product Name |
Peregrinol |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)9-13-20(22)16(2)7-8-17-18(3,4)11-6-12-19(17,20)5/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19+,20-/m1/s1 |
InChI Key |
XFADQGUJWIMYJI-UEHSRLBXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/CO)/C)O)(CCCC2(C)C)C |
SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



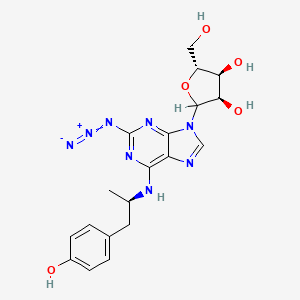


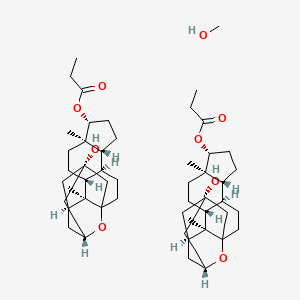
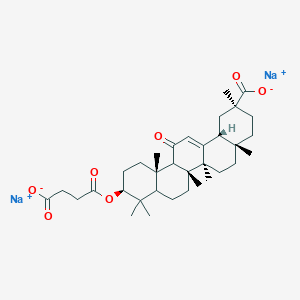

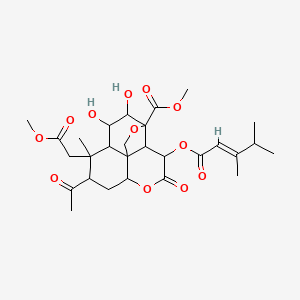


![4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine](/img/structure/B1240524.png)
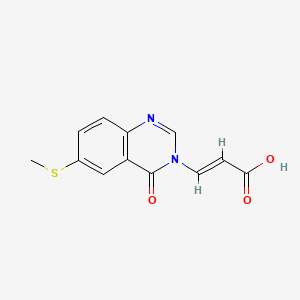
![4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1240530.png)
